molecular formula C15H19N3O7S B2819373 N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide CAS No. 868982-56-3

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide

Cat. No.: B2819373
CAS No.: 868982-56-3
M. Wt: 385.39
InChI Key: LXWZZSFCZOFYML-UHFFFAOYSA-N
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Description

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,4]dioxin moiety, a sulfonyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide typically begins with the preparation of the key intermediate, 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. This intermediate is synthesized from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis .

The intermediate is then reacted with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution to yield N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide . This product is further reacted with alkyl or aralkyl halides in N,N-dimethylformamide (DMF) using lithium hydride as a base to afford the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent choices, and purification methods to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . The oxazolidinone ring can also interact with biological targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7S/c1-16-14(19)15(20)17-9-13-18(4-5-25-13)26(21,22)10-2-3-11-12(8-10)24-7-6-23-11/h2-3,8,13H,4-7,9H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWZZSFCZOFYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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